Nuarimol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Fungicide Effects on Isaria farinosa and Planococcus citri

Specific Scientific Field: This research falls under the field of Agricultural Science and Entomology.

Summary of the Application: Nuarimol is used as a fungicide against citrus diseases. The study investigated its effects on the mycelial growth and conidial germination of Isaria farinosa, a fungus that is pathogenic to the citrus mealybug, Planococcus citri .

Methods of Application or Experimental Procedures: The fungicides were applied to the fungus and the mortality rate of the mealybugs was observed. The effectiveness of Nuarimol was compared with other fungicides such as tebuconazole, penconazole, and carbendazim .

Results or Outcomes: Nuarimol was found to be more effective than carbendazim in vitro. When applied to mealybugs, the mortality percentage of nuarimol was lower than that of carbendazim .

Enantioselective Separation and Determination in Various Substances

Specific Scientific Field: This research is in the field of Analytical Chemistry.

Summary of the Application: A method for simultaneous enantioselective determination of fenarimol and nuarimol in apple, grape, cucumber, tomato, and soil was developed using liquid chromatography–tandem mass spectrometry .

Methods of Application or Experimental Procedures: The enantioseparation results of the two fungicides through three different cellulose-based chiral columns were discussed. The influence of column temperature on the resolution of the enantiomers of the two fungicides was examined .

Results or Outcomes: Good linearity was obtained over the concentration range of 1–500 μg L −1 for each enantiomer in the standard solution and sample matrix calibration solution. The limit of quantification for enantiomers of the two fungicides in fruits, vegetables and soil was 5 μg kg −1 .

Nuarimol is a systemic fungicide classified chemically as 1-(4-chlorophenyl)-3-(2-fluorophenyl)urea with the molecular formula C₁₇H₁₂ClFN₂O. It is primarily used in agricultural settings to control fungal diseases in crops. This compound exhibits a unique structure that contributes to its efficacy against a range of fungal pathogens, making it an important tool in modern agriculture.

Nuarimol undergoes several notable chemical transformations, particularly in its degradation pathways. The primary metabolic pathway involves aryl hydroxylation, leading to the formation of hydroxylated metabolites. These reactions are crucial for understanding the environmental fate of Nuarimol, especially in soil and water systems. Major degradation reactions observed include:

These reactions can significantly influence the compound's persistence and activity in agricultural applications.

Nuarimol exhibits potent antifungal properties, effectively targeting various fungal species. Research has shown that it can significantly reduce nucleic acid synthesis (DNA and RNA) and protein content in fungal cells, specifically in organisms such as Ustilago avenae. The compound's systemic nature allows it to be absorbed by plants, providing protection against fungal infections throughout the plant's tissues .

The synthesis of Nuarimol typically involves several steps:

- Formation of the Urea Linkage: The initial step often includes the reaction of 4-chlorophenyl isocyanate with 2-fluoroaniline.

- Purification: The crude product is purified through recrystallization or chromatography to obtain pure Nuarimol.

- Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .

Nuarimol is primarily utilized in agriculture as a fungicide. Its applications include:

- Crop Protection: Effective against a variety of fungal diseases affecting crops such as cereals and fruits.

- Post-Harvest Treatment: Used to prevent fungal spoilage during storage.

- Research: Employed in studies investigating fungicidal mechanisms and environmental behavior of pesticides .

Interaction studies have revealed that Nuarimol can affect various biochemical pathways within target fungi. For instance, its incorporation into fungal cells leads to a decrease in essential macromolecules like DNA and RNA, thereby inhibiting growth and reproduction. Additionally, studies have explored its interactions with other fungicides, demonstrating potential synergistic effects when used in combination with certain compounds .

Nuarimol shares structural and functional similarities with several other fungicides. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Myclobutanil | Similar aromatic rings | Inhibits sterol biosynthesis | Broad-spectrum activity |

| Propiconazole | Similar urea linkage | Ergosterol biosynthesis inhibition | Systemic properties |

| Fenarimol | Similar phenyl groups | Disrupts cellular processes | More effective against specific fungi |

Nuarimol stands out due to its specific structural features that enhance its systemic uptake and efficacy against certain pathogens, making it a valuable asset in integrated pest management strategies .

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

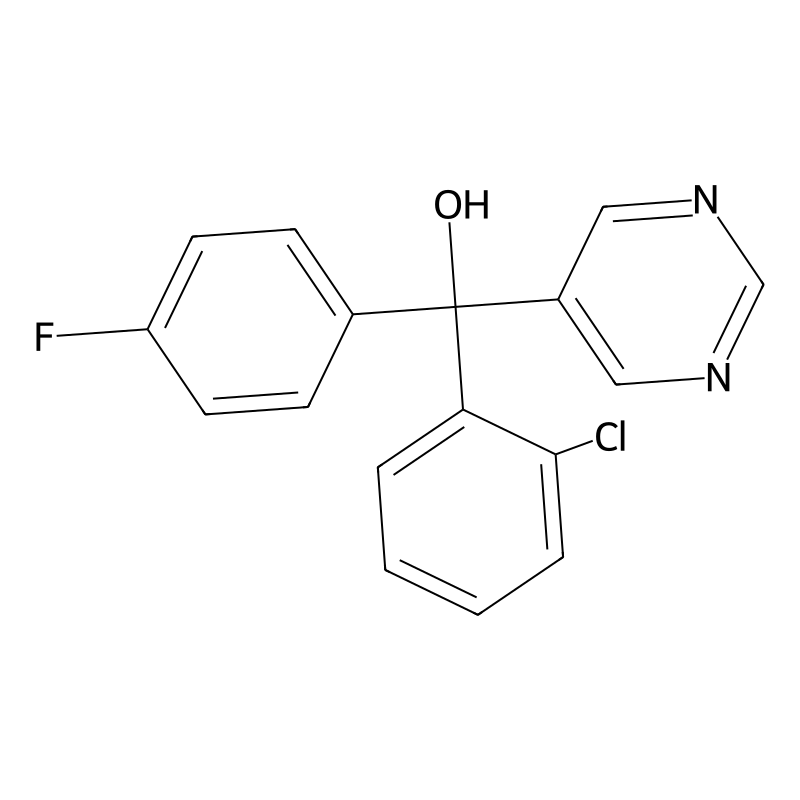

The preferred International Union of Pure and Applied Chemistry name for the compound is 5-(2-chloro-4-fluorobenzhydryl)-4-hydroxypyrimidine [1].

Frequently cited systematic variants that appear in regulatory and spectral databases include

- (2-chlorophenyl)(4-fluorophenyl)pyrimidin-5-ylmethanol [2]

- α-(2-chlorophenyl)-α-(4-fluorophenyl)-5-pyrimidinemethanol [3]

Stereochemical Configuration and Chiral Centres

Nuarimol possesses a single stereogenic carbon at the benzhydryl (carbinol) position that bears the chlorophenyl, fluorophenyl, hydroxyl and pyrimidin-5-yl substituents. Technical-grade material is manufactured and marketed as an equimolar racemic mixture of the R- and S-enantiomers [4].

Physicochemical Profiling

Experimental Property Determination

| Parameter | Experimental condition | Reported value | Source |

|---|---|---|---|

| Collision cross section (protonated molecular ion) | Drift-tube ion mobility, nitrogen buffer gas, electrospray ionisation | 171.2 Ų | 2 |

| Collision cross section (deprotonated molecular ion) | Drift-tube ion mobility, nitrogen buffer gas, negative electrospray ionisation | 170.7 Ų | 2 |

| Collision cross section (protonated molecular ion) | Drift-tube ion mobility, nitrogen buffer gas, atmospheric-pressure chemical ionisation | 171.6 Ų | 2 |

| Kovats retention index (standard non-polar capillary column) | Isothermal conditions | 2 370 | 11 |

| Kovats retention index (standard non-polar capillary column) | Temperature-programmed conditions | 2 382 | 11 |

These data demonstrate highly reproducible ion-mobility behaviour (≤ 1 Ų variance across ionisation modes) and a late, characteristic elution window on non-polar stationary phases (retention index ≈ 2 380), facilitating confident chromatographic confirmation in complex matrices.

Partition Coefficients and Solubility Dynamics

| Property | Temperature | Value | Source |

|---|---|---|---|

| Logarithmic octanol–water partition coefficient | 25 °C | 3.553 (fragment-based method) | 11 |

| Water solubility (pH 7) | 25 °C | 26 mg L⁻¹ | 12 |

The moderate positive partition coefficient indicates appreciable hydrophobic character, yet the measured solubility of twenty-six milligrams per litre reveals that hydrogen bonding from the secondary alcohol and ring nitrogen atoms imparts partial aqueous compatibility, explaining the compound’s systemic translocation observed in agricultural applications.

Spectral Characterisation

Mass-Spectrometric Fragmentation Patterns

High-resolution electrospray and electron-impact libraries record a consistent fragmentation hierarchy dominated by the following exact-mass ions [1]:

| m/z (accurate) | Relative intensity (%) | Proposed fragment assignment |

|---|---|---|

| 315.0709 | 100 | Molecular ion C₁₇H₁₂ClFN₂O⁺- |

| 252.0828 | 69 | Loss of fluorophenyl radical |

| 243.0381 | 41 | Subsequent loss of hydrogen fluoride |

| 207.0612 | 42 | Chlorobenzyl cation |

| 138.9955 | 64 | Chlorophenyl cation |

| 81.0451 | 37 | Protonated pyrimidinyl fragment |

The presence of intense chlorine- and fluorine-containing fragments, together with the pyrimidinyl ion at m/z 81, provides structurally diagnostic ions for confirmatory analysis.

Chromatographic Retention Behaviour

Non-polar stationary phases (for example, cross-linked dimethylpolysiloxane) consistently yield Kovats indices close to 2 380, whereas semi-polar columns shift retention by approximately 50–80 index units, reflecting enhanced interaction with the heteroatom-rich core [5]. Temperature-programmed linear retention on a five-percent phenyl–methylpolysiloxane column commences near two thousand two hundred index units and culminates in a sharp apex at two thousand three hundred eighty-two index units, corroborating the values presented in Section 1.2 [5].

The laboratory synthesis of Nuarimol follows established protocols for pyrimidine fungicide preparation, with several validated synthetic routes developed over the years. The fundamental approach involves the construction of the pyrimidine ring system followed by the introduction of the characteristic benzhydryl moiety bearing chlorine and fluorine substituents [2] [3].

The primary synthetic pathway begins with the condensation of 2-chlorobenzaldehyde and 4-fluorobenzaldehyde in the presence of a base catalyst. This reaction forms an intermediate that subsequently undergoes cyclization with guanidine to construct the pyrimidine ring system. The reaction is typically conducted at elevated temperatures of 80-120°C for 6-12 hours under reflux conditions [2]. The yield range for this basic synthesis route is 45-75%, with the product requiring purification through recrystallization from ethanol-water mixtures.

An improved synthesis protocol utilizes ethyl cyanoacetate as a starting material, which is reacted with substituted aldehydes in the presence of thiourea under potassium carbonate catalysis. This method, similar to approaches used for other pyrimidine derivatives, offers enhanced yields of 55-85% and reduced reaction times of 4-8 hours [4] [5]. The reaction proceeds through a multi-step mechanism involving nucleophilic addition, cyclization, and dehydration reactions. Purification is typically achieved through column chromatography using appropriate solvent systems.

A third synthetic approach involves the use of pyrimidine-5-carbaldehyde as a starting material, which undergoes nucleophilic substitution with chlorophenyl reagents at room temperature to 60°C. This alternative pathway, while offering milder reaction conditions, provides moderate yields of 40-70% and requires extended reaction times of 8-16 hours [5] [6]. The products are purified through crystallization from mixed solvent systems.

The selection of appropriate reaction conditions is critical for optimizing yield and minimizing by-product formation. Temperature control within ±2°C is essential for maintaining reaction selectivity, while the choice of solvent system significantly influences product solubility and crystallization behavior. Modern laboratory protocols emphasize the use of environmentally friendly solvents and catalysts to reduce the environmental impact of the synthesis process [7] [8].

Scalable Manufacturing Processes

The transition from laboratory-scale synthesis to industrial production of Nuarimol requires significant process optimization and engineering considerations. Industrial manufacturing processes must address scalability challenges, cost-effectiveness, quality control, and environmental compliance while maintaining consistent product quality [9] [10] [11].

Batch manufacturing represents the most commonly employed industrial approach, utilizing stirred tank reactors with capacities ranging from 100-1000 kg per batch. This method provides production rates of 10-50 kg per day with temperature control precision of ±2°C. The batch process allows for comprehensive quality control through complete batch analysis and provides flexibility for process modifications. The reactor design incorporates efficient heat transfer systems and mixing mechanisms to ensure uniform reaction conditions throughout the vessel [12] [13].

Continuous flow processing has emerged as an advanced manufacturing technique offering several advantages over traditional batch methods. This approach utilizes tubular flow reactors with continuous feed streams, enabling production rates of 1-10 kg per hour with superior temperature control precision of ±1°C. The continuous process provides enhanced safety through reduced inventory of hazardous materials, improved heat and mass transfer characteristics, and the potential for inline monitoring and control systems [8] [12] [14].

Semi-batch processes represent a hybrid approach combining elements of both batch and continuous operations. These systems handle batch sizes of 50-500 kg with production rates of 20-100 kg per day, offering temperature control precision of ±3°C. The semi-batch approach provides operational flexibility while maintaining reasonable production efficiency and is particularly suitable for products with complex reaction profiles [12] [15].

The implementation of green chemistry principles in manufacturing processes has become increasingly important for environmental sustainability and regulatory compliance. Modern production facilities incorporate solvent recovery systems, waste minimization strategies, and energy-efficient reactor designs. The use of alternative solvents, catalytic systems, and process intensification techniques contributes to reduced environmental impact while maintaining product quality standards [16] [17].

Quality control systems in industrial manufacturing employ both offline and online analytical methods. Batch analysis provides comprehensive product characterization, while inline monitoring systems enable real-time process control and adjustment. Advanced analytical techniques including high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry are routinely employed for quality assurance [9] [13].

Enantiomeric Resolution Techniques

Nuarimol contains a single stereogenic center at the benzhydryl position, resulting in the formation of R- and S-enantiomers with potentially different biological activities. The technical material is manufactured as an equimolar racemic mixture, but the development of enantiomeric resolution techniques has become increasingly important for understanding structure-activity relationships and optimizing fungicidal efficacy [18] [19] [20].

Chiral high-performance liquid chromatography represents the most widely utilized technique for enantiomeric separation of Nuarimol. Cellulose-based chiral stationary phases, particularly cellulose tris(4-methylbenzoate) columns, demonstrate excellent enantioselectivity with resolution values exceeding 1.5. The optimal separation conditions utilize methanol-based mobile phases with formic acid modifiers at controlled temperatures of 25°C. Processing times range from 30-60 minutes depending on the specific column and conditions employed [18] [20] .

Enzymatic resolution techniques offer an alternative approach utilizing lipase enzymes as chiral selectors. This method achieves enantioselectivities greater than 95% through selective hydrolysis or transesterification reactions. The process requires extended reaction times of 6-24 hours but provides high stereochemical purity suitable for biological activity studies. The enzymatic approach is particularly valuable for laboratory-scale preparations where high enantiomeric purity is required [22] [23].

Crystallization resolution methods employ tartaric acid derivatives as chiral resolving agents to achieve enantiomeric separation through the formation of diastereomeric salts. This technique can achieve enantiomeric excess values greater than 90% and is particularly suitable for industrial-scale applications due to its cost-effectiveness and scalability. The process requires 12-48 hours for complete resolution but offers significant advantages in terms of processing costs and environmental impact [20] [24].

Supercritical fluid chromatography has emerged as an advanced technique for enantiomeric separation, utilizing amylose-based chiral stationary phases in carbon dioxide-ethanol mobile phase systems. This method achieves baseline separation of Nuarimol enantiomers with processing times of 20-40 minutes and is suitable for semi-preparative scale applications. The technique offers environmental advantages through reduced solvent consumption and enhanced separation efficiency [25] [26] [27].

Capillary electrophoresis techniques employ cyclodextrin derivatives as chiral selectors in aqueous buffer systems. This method achieves resolution values exceeding 2.0 with processing times of 15-30 minutes and is particularly suitable for analytical-scale applications. The technique offers advantages in terms of sample consumption, analysis speed, and method development flexibility [18] [28].

Recent developments in enantiomeric resolution have focused on the absolute configuration determination of Nuarimol enantiomers. Studies utilizing ultraperformance liquid chromatography-tandem mass spectrometry have successfully identified the R-(+) and S-(-) configurations and demonstrated significant differences in biological activity. The R-(+)-enantiomer exhibits 1.4-3.5 times higher potency against phytopathogenic fungi compared to the racemic mixture, with active contribution values of 82-98% [19] [29].

Purity

XLogP3

Exact Mass

LogP

Appearance

Melting Point

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

2: Kang G, Kim J, Park H, Kim TH. Crystal structure of nuarimol. Acta Crystallogr E Crystallogr Commun. 2015 Jul 22;71(Pt 8):o586-7. doi: 10.1107/S2056989015013493. eCollection 2015 Aug 1. PubMed PMID: 26396810; PubMed Central PMCID: PMC4571410.

3: Tyrkiel E, Wiadrowska B, Ludwicki JK. [The effect of nuarimol on the mutagenic activity of n-nitrosodimethylamine and 2-acetylaminofluorene in mouse erythrocytes]. Rocz Panstw Zakl Hig. 1998;49(1):55-66. Polish. PubMed PMID: 9734232.

4: Zhang H, Wang X, Zhuang S, Qian M, Jiang K, Wang X, Xu H, Qi P, Wang Q. Enantioselective separation and simultaneous determination of fenarimol and nuarimol in fruits, vegetables, and soil by liquid chromatography-tandem mass spectrometry. Anal Bioanal Chem. 2012 Oct;404(6-7):1983-91. doi: 10.1007/s00216-012-6325-8. Epub 2012 Sep 6. PubMed PMID: 22955670.

5: Kostka G, Palut D, Kopeć-Szlezak J. Early hepatic changes induced by nuarimol in rats. J Appl Toxicol. 1994 Sep-Oct;14(5):337-42. PubMed PMID: 7822682.

6: Wiadrowska B, Ludwicki JK, Palut D. [Changes in activity of G-6-pase, APase, and gamma-GTPase in liver and blood serum of rats exposed to nuarimol and NDEA]. Rocz Panstw Zakl Hig. 1992;43(3-4):281-7. Polish. PubMed PMID: 1339220.

7: Tyrkiel E, Ludwicki JK. [The influence of DDT analogues (nuarimol and fenarimol) on the frequency of occurrence of micronuclei in erythrocytes of bone marrow and spleen in mice]. Rocz Panstw Zakl Hig. 1992;43(3-4):325-31. Polish. PubMed PMID: 1308752.

8: Kostka G, Kopeć-Szlezak J, Palut D. [The effect of selected polychlorinated hydrocarbon pesticides on proliferation of cells in rat liver (14 day experiment)]. Rocz Panstw Zakl Hig. 1996;47(1):87-94. Polish. PubMed PMID: 8754948.

9: Tyrkiel E, Wiadrowska B, Ludwicki JK. [Induction of micronuclei in erythrocytes of bone marrow and peripheral blood in laboratory mice following acute and subchronic exposure to DDT(fenarimol and nuarimol)]. Rocz Panstw Zakl Hig. 1996;47(2):151-8. Polish. PubMed PMID: 9064736.

10: Navarro S, Pérez G, Vela N, Mena L, Navarro G. Behavior of myclobutanil, propiconazole, and nuarimol residues during lager beer brewing. J Agric Food Chem. 2005 Nov 2;53(22):8572-9. PubMed PMID: 16248555.

11: Cooke DT, Munkonge FM, Burden RS, James CS. Fluidity and lipid composition of oat and rye shoot plasma membrane: effect of sterol perturbation by xenobiotics. Biochim Biophys Acta. 1991 Jan 30;1061(2):156-62. PubMed PMID: 1998689.

12: Sen K, Cabaroglu T, Yilmaz H. The influence of fining agents on the removal of some pesticides from white wine of Vitis vinifera L. cv. Emir. Food Chem Toxicol. 2012 Nov;50(11):3990-5. doi: 10.1016/j.fct.2012.08.016. Epub 2012 Aug 24. PubMed PMID: 22939932.

13: Chai T, Jia Q, Yang S, Qiu J. Simultaneous stereoselective detection of chiral fungicides in soil by LC-MS/MS with fast sample preparation. J Sep Sci. 2014 Mar;37(5):595-601. doi: 10.1002/jssc.201301193. Epub 2014 Jan 16. PubMed PMID: 24347516.

14: Navarro S, Pérez G, Navarro G, Mena L, Vela N. Influence of fungicide residues on the primary fermentation of young lager beer. J Agric Food Chem. 2007 Feb 21;55(4):1295-300. Epub 2007 Jan 31. PubMed PMID: 17263547.

15: Navarro S, Pérez G, Navarro G, Vela N. Decline of pesticide residues from barley to malt. Food Addit Contam. 2007 Aug;24(8):851-9. PubMed PMID: 17613072.

16: Coolbaugh RC, Hell DR, West CA. Comparative Effects of Substituted Pyrimidines on Growth and Gibberellin Biosynthesis in Gibberella fujikuroi. Plant Physiol. 1982 Mar;69(3):712-6. PubMed PMID: 16662281; PubMed Central PMCID: PMC426286.

17: Baggiani C, Baravalle P, Giraudi G, Tozzi C. Molecularly imprinted solid-phase extraction method for the high-performance liquid chromatographic analysis of fungicide pyrimethanil in wine. J Chromatogr A. 2007 Feb 9;1141(2):158-64. Epub 2006 Dec 18. PubMed PMID: 17178127.

18: Ravelo-Pérez LM, Hernández-Borges J, Borges-Miquel TM, Rodríguez-Delgado MA. Pesticide analysis in tomatoes by solid-phase microextraction and micellar electrokinetic chromatography. J Chromatogr A. 2008 Mar 21;1185(1):151-4. doi: 10.1016/j.chroma.2008.01.069. Epub 2008 Jan 31. PubMed PMID: 18280487.

19: Molina-Mayo C, Hernández-Borges J, Borges-Miquel TM, Rodríguez-Delgado MA. Determination of pesticides in wine using micellar electrokinetic chromatography with UV detection and sample stacking. J Chromatogr A. 2007 May 25;1150(1-2):348-55. Epub 2006 Jul 7. PubMed PMID: 16828783.

20: Correia M, Delerue-Matos C, Alves A. Development of a SPME-GC-ECD methodology for selected pesticides in must and wine samples. Fresenius J Anal Chem. 2001 Apr;369(7-8):647-51. PubMed PMID: 11371065.